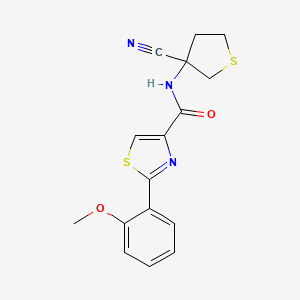
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide, commonly known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. CTM is a thiazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of CTM is complex and involves multiple pathways. CTM has been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This can reduce inflammation and prevent tissue damage. CTM has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
CTM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and regulate glucose metabolism. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage. CTM has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. CTM has also been found to reduce the levels of triglycerides and cholesterol in the blood, which can prevent the development of cardiovascular diseases.
実験室実験の利点と制限
CTM has several advantages for lab experiments. It is a stable compound that can be synthesized in large quantities with high purity. CTM has also been extensively studied for its potential application in the field of medicinal chemistry. However, CTM has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are still being studied. CTM has also not been extensively tested in human clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
CTM has several potential future directions for research. It can be further studied for its potential application in the treatment of various diseases, including diabetes, cancer, and inflammation. CTM can also be modified to improve its pharmacokinetic properties and increase its bioavailability. CTM can also be tested in human clinical trials to determine its safety and efficacy in humans. Furthermore, CTM can be used as a lead compound to develop new drugs with improved activity and selectivity.
合成法
CTM can be synthesized through various methods, including the reaction of 3-mercapto-1,2,4-triazole with 2-bromo-4-methoxyacetophenone, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. Another method involves the reaction of 2-methoxybenzoyl chloride with 3-mercapto-1,2,4-triazole, followed by the reaction of the resulting intermediate with 2-amino-4-cyanopyridine. The synthesis of CTM has been optimized to increase the yield and purity of the compound.
科学的研究の応用
CTM has been extensively studied for its potential application in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. CTM has also been shown to inhibit the activity of various enzymes, including aldose reductase, α-glucosidase, and xanthine oxidase. These enzymes are involved in the pathogenesis of various diseases, including diabetes, cancer, and inflammation. CTM has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress and prevent cellular damage.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(2-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-13-5-3-2-4-11(13)15-18-12(8-23-15)14(20)19-16(9-17)6-7-22-10-16/h2-5,8H,6-7,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKWMNFCHCFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

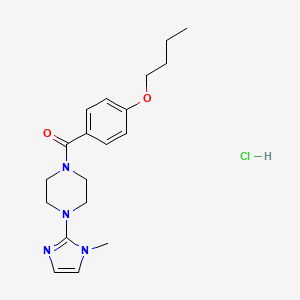
![1-(3-ethyl-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B2454383.png)
![1,3-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2454388.png)
![[3-Bromo-7-(trifluoromethyl)benzothiophen-2-yl]methanol](/img/structure/B2454389.png)
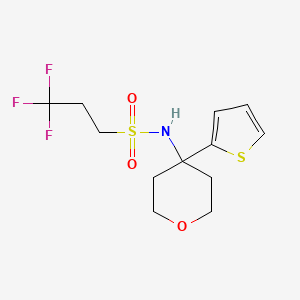

![5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2454393.png)

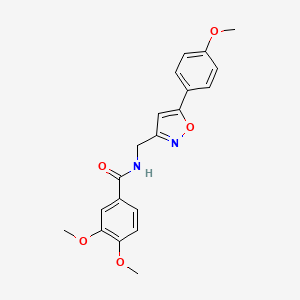
![N-(3-(methylcarbamoyl)thiophen-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2454396.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2454398.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-nitrobenzoate](/img/structure/B2454400.png)
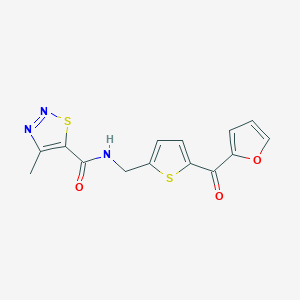
![N-(2,4-difluorobenzyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2454404.png)